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Compound of Interest

Compound Name: AVG-233

Cat. No.: B1192212 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the antiviral spectrum and

mechanism of action of AVG-233, a novel, orally bioavailable inhibitor of the Respiratory

Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp).

Executive Summary
AVG-233 is a first-generation, allosteric inhibitor belonging to a unique chemotype that potently

targets the RSV polymerase complex. It demonstrates nanomolar activity against a range of

laboratory-adapted and clinical RSV isolates by noncompetitively blocking the RNA elongation

step of viral replication.[1][2] With a high selectivity index, AVG-233 has been a key lead

compound for understanding a druggable interface on the RSV L protein, paving the way for

the development of orally efficacious analogs.[1] This guide details the quantitative antiviral

activity, mechanism of action, and the experimental protocols used to characterize this

compound.

Quantitative Antiviral and Biochemical Activity
The antiviral efficacy and biochemical properties of AVG-233 have been quantified through

various in vitro and cell-based assays. The data below summarizes its potency against different

RSV strains and its interaction with the viral polymerase.

Table 1: Cell-Based Antiviral Activity of AVG-233 against
Respiratory Syncytial Virus (RSV)
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Virus
Strain/Isolate

Assay Type EC50 (μM)
Selectivity
Index (SI)

Reference

RSV A2-L19F
Virus Yield

Reduction
0.31 >1660 [3]

RSV Strain 2-20
Virus Yield

Reduction
0.14 >1660 [3]

RSV Clinical

Isolate 718

Virus Yield

Reduction
0.20 >1660 [3]

recRSV-

fireSMASh

Reporter Gene

Assay

Not specified,

nanomolar

activity

>1660 [1]

Note: The Selectivity Index (SI) is calculated as the ratio of the 50% cytotoxic concentration

(CC50) to the 50% effective concentration (EC50). An SI > 1660 indicates a favorable safety

profile in vitro.[1]

Table 2: Biochemical Activity and Binding Affinity of
AVG-233

Target Assay Type Metric Value (μM) Reference

Full-Length RSV

L-P Complex

In Vitro RdRp

Assay (RNA

Elongation)

IC50 ~39 [1][4]

Truncated L1–

1749-P Complex

In Vitro RdRp

Assay (RNA

Elongation)

IC50 13.7 [1][4]

Full-Length RSV

L Protein

Biolayer

Interferometry

(BLI)

KD 38.3 [1][3]

Truncated L1–

1749 Protein

Biolayer

Interferometry

(BLI)

KD 53.1 [1][3]
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Note: The similar activity against full-length and truncated L protein (lacking the MTase domain)

was crucial in refining the understanding of the mechanism of action.[1]

Mechanism of Action
AVG-233 functions as a noncompetitive, allosteric inhibitor of the RSV RdRp (L protein).[1] Its

mechanism is distinct from nucleoside analogs.

Target Binding: AVG-233 binds to a dynamic interface between the RdRp core domains and

the methyltransferase (MTase) domain of the L protein.[1] Photoaffinity labeling has identified

residues in proximity to the binding site.[1]

Inhibition of RNA Elongation: The compound does not prevent the initiation of RNA synthesis

or the formation of the first phosphodiester bonds.[1][5] Instead, it appears to lock the

polymerase complex in a conformation that is permissive for initiation but prevents the

structural rearrangements necessary for processive RNA elongation.[1] Inhibition becomes

significant after the incorporation of approximately four nucleotides.[1]

Noncompetitive Nature: The inhibitory activity of AVG-233 is not overcome by the addition of

exogenous nucleosides, confirming its noncompetitive mechanism of action.[1]
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Figure 1: Mechanism of action of AVG-233 on RSV RdRp.

Experimental Protocols
The characterization of AVG-233 involved several key experimental platforms, from

biochemical assays to primary cell culture models.

In Vitro RdRp Assay
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This biochemical assay directly measures the impact of AVG-233 on the enzymatic activity of

the purified RSV polymerase complex.

Objective: To quantify the inhibition of RNA synthesis by the RSV L-P complex.

Methodology:

Polymerase Complex: Purified recombinant RSV L protein and P protein complexes were

used. Both full-length L protein and a truncated L1–1749 fragment have been tested.[1]

Template: A synthetic single-stranded RNA oligonucleotide corresponding to the viral

promoter or a primer/template RNA pair was used to initiate RNA synthesis.[1][4]

Reaction: The polymerase complex was incubated with the RNA template, unlabeled

nucleoside triphosphates (NTPs), and a radiolabeled tracer ([α-³²P]GTP).[1][4]

Inhibition: Reactions were run in the presence of varying concentrations of AVG-233 or a

vehicle control (DMSO).

Analysis: The resulting ³²P-labeled RNA products were separated by denaturing

polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography.

Densitometric analysis was used to quantify RNA synthesis and calculate IC50 values.[1]

[4]

Cell-Based Antiviral Assays
These assays determine the efficacy of AVG-233 in the context of a viral infection within a host

cell.

Objective: To measure the reduction in viral replication in cell culture and determine the

EC50.

Methodology:

Cell Lines: HEp-2 cells or other susceptible cell lines were commonly used.

Viruses: Assays utilized laboratory-adapted strains (e.g., RSV A2) or recombinant RSV

expressing reporter genes (e.g., mKate fluorescent protein or Firefly luciferase) for easier
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quantification.[1][6] Clinical isolates were also tested to confirm broad activity.[2][3]

Protocol:

Cells were seeded in multi-well plates and infected with RSV at a defined multiplicity of

infection (MOI).

Immediately following infection, the cells were treated with a serial dilution of AVG-233.

After a defined incubation period (e.g., 3-6 days), the antiviral effect was quantified.[1][6]

Quantification: Depending on the virus used, quantification was performed by:

Virus Yield Reduction: Titrating infectious progeny virus from the supernatant via

TCID50 or plaque assay.

Reporter Gene Expression: Measuring fluorescence or luminescence.

Immunostaining: Staining for viral proteins like the N protein.[1][6]

Analysis: Dose-response curves were generated using four-parameter variable slope

regression modeling to calculate EC50 values.[1][6] Cytotoxicity was assessed in parallel

using assays like CellTiter-Glo to determine CC50 and the selectivity index.

Resistance Selection and Profiling
This workflow is used to identify the molecular target of an antiviral and to predict potential

clinical resistance mechanisms.

Objective: To generate and characterize RSV mutants with reduced susceptibility to AVG-
233.

Methodology:

Escalating-Dose Adaptation: Recombinant RSV (e.g., recRSV-mKate) was serially

passaged in cell culture in the presence of gradually increasing concentrations of an AVG-
233 analog.[4]
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Isolate Selection: Viral populations capable of growing at higher drug concentrations were

isolated and plaque-purified.

Genotypic Analysis: The genome of resistant isolates was sequenced, with a focus on the

L gene, to identify mutations compared to the wild-type virus. Key resistance mutations

identified for the AVG chemotype include L1502Q, Y1631H, and H1632Q.[1][4]

Phenotypic Analysis: The impact of these mutations was confirmed by introducing them

into a recombinant virus and re-testing its susceptibility to AVG-233 in cell-based assays

to quantify the fold-change in EC50.[4]
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Figure 2: Workflow for RSV resistance selection against AVG-233.

Antiviral Spectrum and In Vivo Profile
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Viral Specificity
The activity of AVG-233 is highly specific to RSV. In minireplicon assays, AVG-233 actively

inhibited the RSV minireplicon but had no effect on those for Influenza A virus (IAV WSN) or

Measles virus (MeV), demonstrating a narrow antiviral spectrum.[2]

In Vivo Pharmacokinetics and Efficacy
Pharmacokinetic (PK) profiling in mice revealed that AVG-233 has an oral bioavailability of

approximately 34% and a plasma half-life exceeding 5 hours after a single 20 mg/kg oral dose.

[2][7] Despite this promising PK profile, the in vivo efficacy of AVG-233 in an RSV mouse

model was disappointing, potentially due to metabolic liabilities.[1][8] This finding prompted the

successful development of second-generation analogs, such as AVG-388, which showed

robust oral efficacy in animal models.[8]
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Figure 3: General experimental workflow for AVG-class inhibitor development.
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Conclusion
AVG-233 is a potent and specific inhibitor of RSV replication, targeting the viral L protein

through a novel, allosteric mechanism. While its direct in vivo efficacy was limited, its

characterization has been instrumental in validating the L protein's dynamic RdRp-MTase

interface as a druggable target. The extensive in vitro data, resistance profile, and mechanistic

insights derived from studying AVG-233 have successfully guided the development of next-

generation compounds with improved properties for potential clinical use against RSV disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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